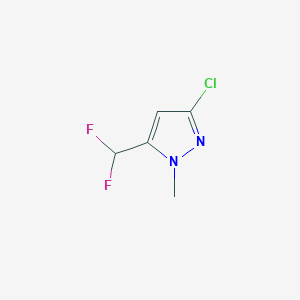
3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 3-position, a difluoromethyl group at the 5-position, and a methyl group at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with a difluoromethylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as DMF or DMSO, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are commonly used.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation Reactions: Products include pyrazole oxides.
Reduction Reactions: Products include the corresponding methyl derivatives.
Applications De Recherche Scientifique
3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methyl-1H-pyrazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
5-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, which may influence its chemical stability and biological activity.
Uniqueness
3-Chloro-5-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both the chloro and difluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5ClF2N2 |
|---|---|
Poids moléculaire |
166.55 g/mol |
Nom IUPAC |
3-chloro-5-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H5ClF2N2/c1-10-3(5(7)8)2-4(6)9-10/h2,5H,1H3 |
Clé InChI |
JVERJZVSMQNKDT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



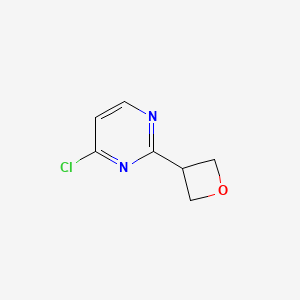
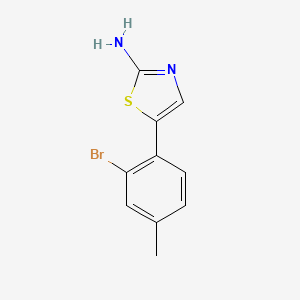
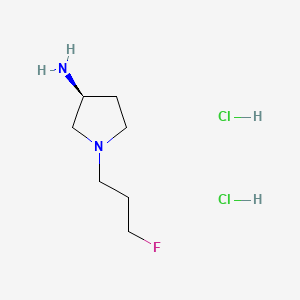
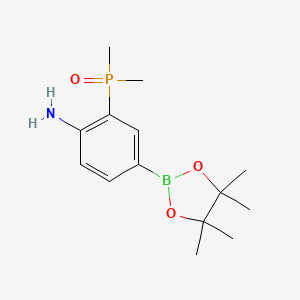
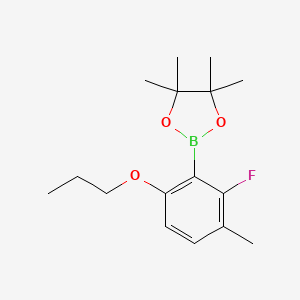

![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
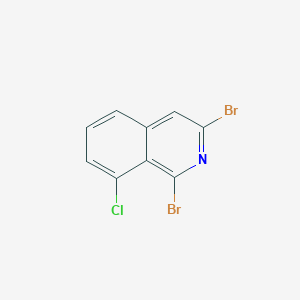
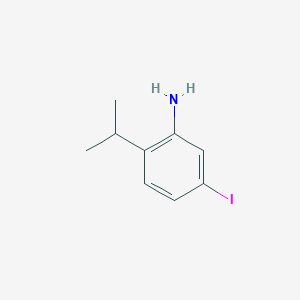


![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)
